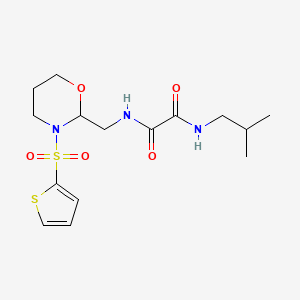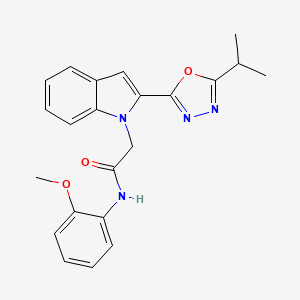![molecular formula C22H19N5O4S B2526967 6-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852153-34-5](/img/no-structure.png)
6-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Comprehensive Analysis of 6-[[4-(4-Methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
The compound of interest, this compound, is a heterocyclic molecule that appears to be a derivative of pyrimidine. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anti-tubercular, antineoplastic, anti-inflammatory, diuretic, antimalarial, and cardiovascular effects .
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves cyclization reactions and interactions with various reagents. For instance, the cyclization of 1-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-6-yl)carbonyl-4-R-thiosemicarbazides in a basic medium can yield 6-(4-R-5-thioxo-1,2,4-triazol-3-yl)pyrimidine-2,4-diones . Additionally, the reaction of 4,6-diazido-2-(4-methoxyphenyl)pyrimidine with compounds containing a reactive methylene group can lead to the formation of bis(1H-1,2,3-triazolyl)pyrimidines . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized using techniques such as NMR, IR, and UV-visible spectroscopy, as well as single-crystal X-ray diffraction . The molecular conformation is often stabilized by intramolecular hydrogen bonds, and the crystal structure can reveal supramolecular chains and networks formed by intermolecular hydrogen bonds .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For example, the reaction of 6-acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine with hydroxylamine or hydrazine leads to the formation of isoxazolo- and pyrazolo-triazolo-pyrimidines, respectively . The reactivity of these compounds can be further modified by reactions with electrophiles, leading to the formation of methylsulfanyl derivatives or cyclization products .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be studied through thermodynamic analyses, which provide insights into the stability constants of complexes formed with metal ions and the corresponding thermodynamic functions . Density functional theory (DFT) calculations can also be used to predict the electronic structure properties, such as charge distribution, chemical reactivity, and thermodynamic properties at different temperatures .
科学的研究の応用
Supramolecular Assemblies and Hydrogen-bonded Networks
The synthesis and investigation of pyrimidine derivatives for creating supramolecular assemblies and hydrogen-bonded networks showcase the potential of such compounds in material science and molecular engineering. Fonari et al. (2004) synthesized novel pyrimidine derivatives demonstrating their ability to co-crystallize with macrocyclic cations, forming extensive hydrogen-bonded intermolecular interactions, which could be crucial in developing novel materials with specific properties (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Antiviral and Antimicrobial Applications
Compounds with pyrimidine cores have been explored for their antiviral and antimicrobial activities. El-Etrawy and Abdel-Rahman (2010) synthesized 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives and tested their antiviral activities against Hepatitis A virus and Herpes simplex virus type-1, indicating the therapeutic potential of these compounds in antiviral drug development (El-Etrawy & Abdel-Rahman, 2010).
Heterocyclic Compounds Synthesis for Pharmacological Applications
The creation of heterocyclic compounds derived from pyrimidine bases has significant implications in pharmaceutical sciences. Abu-Hashem et al. (2020) focused on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic properties. These studies underline the importance of pyrimidine derivatives in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Advanced Material Applications
Research into pyrimidine and its derivatives extends into the field of advanced materials. Hu et al. (2015) synthesized a novel n-type conjugated polyelectrolyte using a pyrimidine backbone, showcasing its application as an electron transport layer in polymer solar cells. This study highlights the role of such compounds in enhancing the efficiency of energy conversion devices (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).
作用機序
Target of Action
The primary targets of this compound are the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . It also interacts with active residues of ATF4 and NF-kB proteins .
Mode of Action
This compound exhibits neuroprotective and anti-inflammatory properties . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . By inhibiting these pathways, it exhibits neuroprotective and anti-inflammatory effects .
Pharmacokinetics
The compound’s neuroprotective and anti-inflammatory properties suggest that it can cross the blood-brain barrier and interact with neuronal cells .
Result of Action
The compound’s action results in neuroprotection and anti-inflammation . It reduces neuronal death, which is beneficial for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a 4-methoxyphenyl substituted phenacyl sulfide with 4-amino-5-mercapto-1,2,4-triazole to form an intermediate, which is then reacted with 6-bromo-1H-pyrimidine-2,4-dione to yield the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "acetophenone", "thionyl chloride", "4-amino-5-mercapto-1,2,4-triazole", "6-bromo-1H-pyrimidine-2,4-dione", "potassium carbonate", "dimethylformamide", "methanol", "chloroform" ], "Reaction": [ "Step 1: Synthesis of 4-methoxyphenyl substituted phenacyl sulfide by reacting 4-methoxybenzaldehyde with acetophenone in the presence of thionyl chloride.", "Step 2: Reaction of the phenacyl sulfide intermediate from step 1 with 4-amino-5-mercapto-1,2,4-triazole in the presence of potassium carbonate and dimethylformamide to form an intermediate.", "Step 3: Reaction of the intermediate from step 2 with 6-bromo-1H-pyrimidine-2,4-dione in the presence of methanol and chloroform to yield the final product." ] } | |
CAS番号 |
852153-34-5 |
分子式 |
C22H19N5O4S |
分子量 |
449.49 |
IUPAC名 |
6-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H19N5O4S/c1-31-17-9-7-16(8-10-17)27-19(11-15-12-20(29)24-21(30)23-15)25-26-22(27)32-13-18(28)14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H2,23,24,29,30) |
InChIキー |
KMPMFUKGLPWMCM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-((2,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2526885.png)
![N-(4-chlorophenyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2526886.png)
![5-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2526888.png)

![3-(1-(morpholinosulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2526892.png)



![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2526896.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2526897.png)
![N-[2-(2-nitroethyl)phenyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B2526898.png)

![Ethyl 2-[({[2-hydroxy-2-(2-naphthyl)ethyl]amino}carbothioyl)amino]acetate](/img/structure/B2526903.png)
